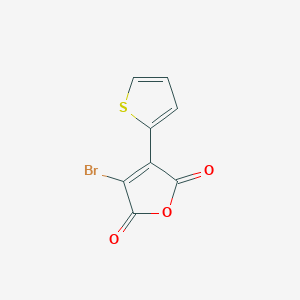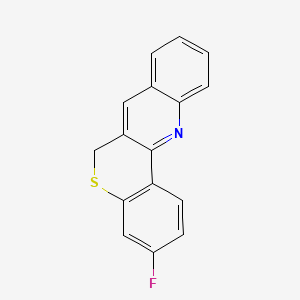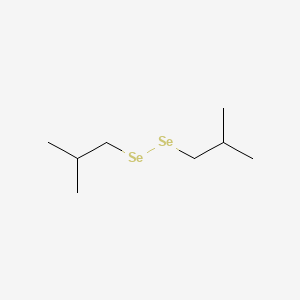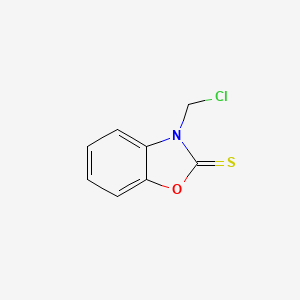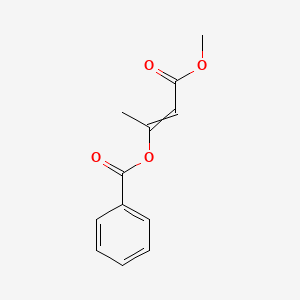
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a hexafluoropropan-2-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hexafluoropropan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products can include amines or alcohols.
Hydrolysis: Products include 4-chlorobenzoic acid and hexafluoropropan-2-amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1,3-diaminobenzene: A related compound with similar structural features but different functional groups.
4-Chloro-1,3-dioxolan-2-one: Another compound with a chlorine substitution on a benzene ring but with a different core structure.
Uniqueness
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is unique due to the presence of the hexafluoropropan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
52786-52-4 |
|---|---|
Molekularformel |
C10H4ClF6NO |
Molekulargewicht |
303.59 g/mol |
IUPAC-Name |
4-chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H4ClF6NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H |
InChI-Schlüssel |
QRCSJXZPEQTFCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


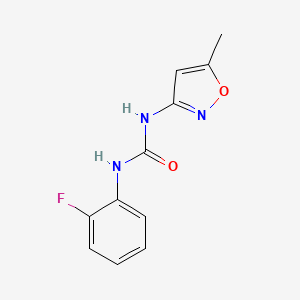
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)


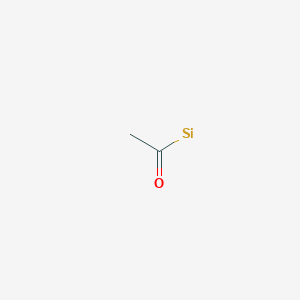
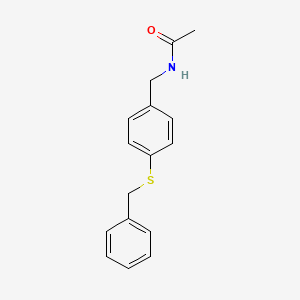
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
